3-(4-methoxy-1H-indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAWRKZCUQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking the Therapeutic Promise of 3-(4-methoxy-1H-indol-1-yl)propanoic acid: A Technical Guide to Target Identification and Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide delineates a comprehensive strategy for the elucidation of the therapeutic potential of the novel compound, 3-(4-methoxy-1H-indol-1-yl)propanoic acid. In the absence of direct preclinical data for this specific molecule, we leverage a structure-based inferential approach, drawing upon the well-documented bioactivities of its core chemical motifs: the indole ring, the N1-propanoic acid side chain, and the C4-methoxy group. Our analysis of structurally analogous compounds, particularly the gut microbiome metabolite Indole-3-propionic acid (IPA) and various methoxyindoles, points towards a high probability of interaction with key cellular signaling pathways implicated in inflammation, metabolic disease, and oncology.
This document serves as a roadmap for the systematic investigation of this compound, commencing with initial target validation and progressing through a cascade of in vitro and in vivo assays. We will detail the scientific rationale behind the selection of primary hypothesized targets, provide robust experimental protocols for their validation, and present a framework for interpreting the resultant data to guide further drug development efforts.
Introduction: Deconstructing the Molecule to Predict its Function
The therapeutic landscape is continually enriched by the exploration of novel chemical entities. This compound presents an intriguing scaffold, combining features of known bioactive molecules. A logical first step in its evaluation is to dissect its structure and hypothesize potential biological targets based on established structure-activity relationships (SAR) of its constituent parts.
-
The Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its ability to participate in various non-covalent interactions allows it to bind to a wide array of biological targets.
-
The N1-Propanoic Acid Side Chain: This feature distinguishes our compound from the more extensively studied indole-3-propionic acid (IPA). The positioning of the acidic side chain at the nitrogen atom of the indole ring will significantly influence the molecule's electronic distribution, conformation, and potential protein interactions compared to C3-substituted analogues.
-
The C4-Methoxy Group: Methoxy substitution on the indole ring is known to modulate biological activity. Studies on methoxyindoles have demonstrated their capacity to act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR)[1]. This substitution can also influence metabolic stability and pharmacokinetic properties.
Based on these structural components, we can formulate our primary hypotheses for the potential therapeutic targets of this compound.
Primary Hypothesized Therapeutic Targets
Our initial investigation will focus on two high-probability target classes based on the known pharmacology of structurally related indole compounds:
-
Nuclear Receptors: Specifically the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). IPA is a known ligand for both receptors, which are critical regulators of xenobiotic metabolism, inflammation, and immune responses[2]. The presence of the methoxy group on our target compound further strengthens the rationale for investigating AhR modulation[1].
-
Enzymes Involved in Inflammatory Pathways: The indole scaffold is present in numerous anti-inflammatory agents. We will prioritize the investigation of cytosolic phospholipase A2α (cPLA2α) and 5-lipoxygenase-activating protein (FLAP), as indole-based inhibitors for both targets have been successfully developed[3][4].
The following sections will outline the experimental workflows to validate these hypothesized targets.
Target Validation Workflow: A Phased Approach
We propose a tiered approach to target validation, beginning with in vitro assays to confirm direct interaction and functional modulation, followed by cell-based assays to assess downstream effects, and culminating in in vivo models to evaluate therapeutic efficacy.
Phase 1: In Vitro Target Engagement and Functional Assays
The primary objective of this phase is to determine if this compound directly binds to and modulates the activity of our prioritized targets.
3.1.1. Nuclear Receptor Interactions (AhR and PXR)
-
Ligand Binding Assays:
-
Objective: To determine the binding affinity of the compound to AhR and PXR.
-
Methodology: A competitive binding assay using radiolabeled or fluorescently tagged known ligands for AhR (e.g., [³H]TCDD) and PXR (e.g., [³H]SR12813).
-
Data Output: IC50 values, which can be converted to Ki (inhibition constant) to quantify binding affinity.
-
| Assay | Receptor | Known Ligand | Expected Outcome |
| Competitive Binding | AhR | [³H]TCDD | IC50/Ki |
| Competitive Binding | PXR | [³H]SR12813 | IC50/Ki |
-
Reporter Gene Assays:
-
Objective: To determine if the compound acts as an agonist or antagonist of AhR and PXR.
-
Methodology: Utilize cell lines (e.g., HepG2) transiently or stably transfected with a reporter construct containing the receptor's response element upstream of a luciferase or β-galactosidase gene.
-
Data Output: EC50 (for agonists) or IC50 (for antagonists) values.
-
3.1.2. Enzyme Inhibition Assays (cPLA2α and FLAP)
-
cPLA2α Inhibition Assay:
-
Objective: To measure the direct inhibitory effect of the compound on cPLA2α activity.
-
Methodology: A cell-free assay using recombinant human cPLA2α and a fluorescently labeled phospholipid substrate.
-
Data Output: IC50 value.
-
-
FLAP Activity Assay:
-
Objective: To assess the compound's ability to inhibit FLAP, which is essential for leukotriene synthesis.
-
Methodology: A cell-based assay measuring the production of leukotrienes (e.g., LTB4) in response to a calcium ionophore in human whole blood or isolated neutrophils[4].
-
Data Output: IC50 value.
-
| Assay | Target | Methodology | Expected Outcome |
| Enzyme Activity | cPLA2α | Cell-free fluorescent substrate assay | IC50 |
| Functional | FLAP | Whole-blood LTB4 production assay | IC50 |
Phase 2: Cell-Based Assays for Downstream Functional Effects
Upon confirmation of direct target engagement, the next logical step is to investigate the compound's effects on downstream cellular pathways.
3.2.1. Cytokine Modulation in Immune Cells
-
Objective: To assess the anti-inflammatory potential of the compound.
-
Methodology: Treat peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence of varying concentrations of the test compound. Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead arrays.
-
Data Output: Dose-dependent reduction of pro-inflammatory cytokines and/or induction of anti-inflammatory cytokines.
3.2.2. Gene Expression Analysis
-
Objective: To identify changes in gene expression downstream of the primary targets.
-
Methodology: Treat relevant cell lines (e.g., hepatocytes for PXR/AhR, endothelial cells for cPLA2α) with the compound and perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of target-responsive genes (e.g., CYP1A1 for AhR, MDR1 for PXR).
-
Data Output: Fold changes in the expression of key downstream genes.
Experimental Workflow for Target Validation
Caption: A tiered workflow for target validation of this compound.
Phase 3: In Vivo Proof-of-Concept Studies
Positive results from in vitro and cell-based assays will warrant progression to in vivo models to assess the therapeutic potential of this compound.
-
Animal Models of Inflammation:
-
Objective: To evaluate the compound's efficacy in reducing inflammation in a living organism.
-
Models:
-
Acute Inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation or carrageenan-induced paw edema in rodents.
-
Chronic Inflammation: Collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis in rodents.
-
-
Endpoints: Measurement of inflammatory biomarkers (cytokines, immune cell infiltration) and clinical scores of disease severity.
-
-
Metabolic Disease Models:
-
Objective: To investigate the compound's potential to ameliorate metabolic dysfunction, a known therapeutic area for IPA[5].
-
Models: High-fat diet-induced obesity and insulin resistance in mice.
-
Endpoints: Measurement of body weight, glucose tolerance, insulin sensitivity, and lipid profiles.
-
Signaling Pathway of a Hypothesized Target: AhR
Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for the initial exploration of the therapeutic potential of this compound. By systematically investigating its interactions with high-probability targets inferred from its chemical structure, researchers can efficiently navigate the early stages of the drug discovery process. Positive findings in the proposed validation cascade will pave the way for more extensive preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, the design of clinical trials for relevant disease indications. The journey from a novel chemical entity to a therapeutic agent is arduous, but a logical, hypothesis-driven approach, as outlined herein, provides the most robust foundation for success.
References
-
Les-6614. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available from: [Link]
-
Eberle, M., et al. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. IU Indianapolis ScholarWorks. Available from: [Link]
-
Abe, Y., et al. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]
-
Wang, G., et al. Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance. PubMed Central. Available from: [Link]
-
Garg, D., et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central. Available from: [Link]
-
Joshi, A., et al. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]
-
Gao, J., et al. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Endocrinology. Available from: [Link]
-
Lorrain, D.S., et al. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. PubMed. Available from: [Link]
-
Patsnap Synapse. Indole-3-propionic acid. Available from: [Link]
Sources
- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(4-methoxy-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methoxy-1H-indol-1-yl)propanoic acid is a specialized organic molecule belonging to the indole derivative family. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, making its derivatives, such as the topic compound, valuable intermediates in drug discovery and medicinal chemistry.[1][2] The presence of the methoxy group on the indole ring and the propanoic acid chain at the nitrogen atom introduces specific chemical properties that influence its reactivity, solubility, and biological activity.[2] Given its likely application in research and development settings where novel molecules with limited safety data are handled, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[3]
This guide provides a comprehensive overview of the safety considerations, potential hazards, and recommended handling procedures for this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact compound, this document synthesizes information from structurally related molecules, including indole-3-propionic acid, 4-methoxyindole, and propionic acid, to provide a robust and scientifically grounded safety assessment.
Predicted Hazard Identification and Classification
A definitive hazard classification for this compound is not currently established. However, based on the known hazards of its structural components and related indole derivatives, a precautionary classification is prudent.
Predicted GHS Classification:
Based on the GHS classifications of 4-methoxyindole and propanoic acid, this compound should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[4][5]
Signal Word: Warning[4]
Hazard Pictogram:
GHS07: Exclamation Mark
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements should be adopted, including:
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[4][5]
-
Disposal: P501[4]
Toxicological Profile: A Synthesis of Available Data
While specific toxicological data for this compound is not available, an assessment can be made by examining its constituent parts and related analogs.
Indole Moiety: The indole nucleus itself can exhibit toxicity. Some indole derivatives are known to be harmful if swallowed or toxic in contact with skin.
4-Methoxyindole: This structural component is classified as a skin and eye irritant and may cause respiratory irritation.[5] Some methoxyindoles have been studied for their biological activities, including potential blastomogenic (tumor-causing) activity in animal studies, though this is highly dependent on the specific structure and metabolic pathways.[6] Other research has pointed to the antioxidant properties of certain methoxyindoles.[7] Of note, some 4-methoxyindole derivatives have been identified as mutagen precursors in the presence of nitrite.[8]
Propanoic Acid Moiety: Propanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also known to cause respiratory irritation.[9] While the propanoic acid in the target molecule is part of a larger, solid compound and not in its free corrosive form, its acidic nature could contribute to irritant effects.
N-Acyl Indoles: The linkage between the indole nitrogen and the propanoic acid moiety forms an N-acyl indole. The reactivity of this bond can vary, but it is a common motif in many pharmaceuticals.[1][10] The stability of this linkage under physiological conditions would influence the compound's metabolic fate and toxicological profile.
Summary of Toxicological Concerns:
| Toxicological Endpoint | Anticipated Hazard for this compound | Rationale |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Based on general toxicity of some indole derivatives. |
| Acute Dermal Toxicity | Potentially harmful in contact with skin. | Based on general toxicity of some indole derivatives. |
| Skin Irritation | Expected to be a skin irritant. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |
| Eye Irritation | Expected to be a serious eye irritant. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |
| Carcinogenicity | Insufficient data for classification. Some methoxyindoles have shown blastomogenic activity in animal studies.[6] | Caution is warranted due to the presence of the methoxyindole moiety. |
| Mutagenicity | Insufficient data for classification. Some 4-methoxyindole derivatives can be mutagenic after nitrosation.[8] | Prudent to avoid conditions that could lead to nitrosation. |
Experimental Protocols for Safe Handling and Emergency Response
Given the anticipated hazards, stringent adherence to safety protocols is essential.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.[11]
-
Respiratory Protection: If handling as a powder and dust generation is likely, a NIOSH-approved respirator is recommended.[7]
2. Safe Handling Workflow:
Workflow for Safe Handling of this compound
3. First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4. Accidental Release Measures:
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Avoid generating dust.
-
Carefully sweep or scoop up the material.
-
Place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
Fire and Explosion Hazard Data
-
Flammability: The compound is likely a combustible solid, but not highly flammable.[13]
-
Fire-Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon oxides and nitrogen oxides.[13]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12] Some related compounds are stored at refrigerated temperatures (0-8 °C).[14]
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.[4]
Conclusion
While specific safety data for this compound is limited, a thorough analysis of its structural components and related compounds allows for a comprehensive hazard assessment. Researchers, scientists, and drug development professionals should handle this compound with the care due to a potentially hazardous chemical, assuming it to be a skin, eye, and respiratory irritant. Adherence to the safe handling protocols, use of appropriate personal protective equipment, and preparedness for emergency situations are critical for mitigating risks in the laboratory. As with any novel compound, it is essential to exercise caution and follow the principles of good laboratory practice.
References
-
MP Biomedicals. (2018, August 22). Safety Data Sheet: Indole-3-Propionic Acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]
-
Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]
-
Sergeeva, T. I., Romanenko, V. I., Malakhova, N. V., Raushenbakh, M. O., & Suvorov, N. N. (1985). [Blastomogenic activity of biogenic methoxyindoles]. Voprosy Onkologii, 31(8), 73–78. [Link]
-
Reyes-Gonzales, M. C., Esteban-Zubero, E., Lopez-Pingarron, L., Soria, M. S., Pereboom, D., Tan, D. X., & Reiter, R. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 161-174. [Link]
-
Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]
-
Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
-
Falcón, J., Besseau, L., Fuentès, M., & Coon, S. L. (1996). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 101(3), 339–350. [Link]
-
Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). 4-Methoxyindole derivatives as nitrosable precursors of mutagens in Chinese cabbage. Mutation Research, 143(1-2), 17–21. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Gitto, R., Tan, D. X., Reiter, R. J., Karbownik, M., Sgrò, L., & Chimirri, A. (2001). Oxidation of melatonin and its catabolites, N1-acetyl-N 2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. ResearchGate. [Link]
-
Konakchieva, M. I., & Tchekmedjiev, N. B. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. International Journal of Immunopharmacology, 17(8), 683–690. [Link]
-
Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]
-
PubChem. (n.d.). 3-[2-(4-methoxyphenyl)-1h-indol-3-yl]propanoic acid. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug: 3-(5-methoxy-1H-indol-3-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. mpbio.com [mpbio.com]
- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Blastomogenic activity of biogenic methoxyindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxyindole derivatives as nitrosable precursors of mutagens in Chinese cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
- 14. chemimpex.com [chemimpex.com]
3-(4-methoxy-1H-indol-1-yl)propanoic acid literature review
An In-Depth Technical Guide to 3-(4-methoxy-1H-indol-1-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. This technical guide provides a comprehensive overview of this compound, a novel N-alkylated indole derivative. While direct literature on this specific molecule is sparse, this guide extrapolates from established chemical principles and the known bioactivities of related compounds to propose a robust synthetic route, detailed characterization methods, and a rationale for its potential therapeutic applications. This document is intended for researchers and drug development professionals interested in novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.
4-Methoxyindole, the starting material for the synthesis of our target compound, is a valuable building block in the synthesis of various pharmaceuticals. It has been utilized in the preparation of anticancer agents, inhibitors of HIV-1 integrase, and compounds targeting neurological disorders.[1] The methoxy group at the 4-position of the indole ring can influence the molecule's overall electronic properties and metabolic stability, making it an attractive starting point for drug discovery programs.
This guide focuses on this compound, a derivative of 4-methoxyindole bearing a propanoic acid moiety at the N1 position. N-alkylation of indoles is a common strategy to modulate their physicochemical and pharmacological properties. The introduction of a carboxylic acid-containing side chain can enhance solubility, provide a handle for further derivatization, and introduce new interactions with biological targets.
Proposed Synthesis and Characterization
Given the lack of a specific published synthesis for this compound, a reliable synthetic route can be proposed based on well-established N-alkylation methodologies for indoles.[2][3][4]
Retrosynthetic Analysis
A straightforward retrosynthetic analysis suggests that the target molecule can be prepared via the N-alkylation of 4-methoxyindole with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 1-methoxy-2-methyl-3-nitrobenzene, as detailed in established protocols for the synthesis of 4-methoxyindole.[5] The subsequent N-alkylation is a critical step to introduce the propanoic acid side chain.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxyindole
A detailed procedure for the synthesis of 4-methoxyindole from 1-methoxy-2-methyl-3-nitrobenzene has been previously described.[5] This typically involves the reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by a reductive cyclization using activated zinc in acetic acid.[5]
Step 2: N-Alkylation of 4-Methoxyindole
-
Deprotonation: To a solution of 4-methoxyindole (1.0 eq) in a dry, aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride (NaH), 1.1 eq, or potassium carbonate (K2CO3), 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period (e.g., 1 hour) to ensure the formation of the indole anion.
-
Alkylation: A solution of 3-bromopropanoic acid (1.2 eq) in the same dry solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Characteristic signals for the indole ring protons and carbons, the methoxy group, and the propanoic acid side chain are expected.[6][7][8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (disappearance from starting material), C=O of the carboxylic acid, and C-O stretching of the methoxy group.[6][7]
-
Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (to be determined experimentally) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous basic solutions. |
| pKa | Estimated to be around 4.5-5.0 for the carboxylic acid. |
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for this compound, the known activities of structurally similar indole-propanoic acid derivatives provide a strong rationale for its potential therapeutic applications.
Rationale for Biological Screening
-
Anti-inflammatory and Immunomodulatory Effects: Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has demonstrated anti-inflammatory properties by inhibiting the synthesis of proinflammatory cytokines.[11] It has also been shown to modulate the balance of T regulatory and T helper 17 cells, which could be beneficial in autoimmune diseases and hypertension.[12]
-
Anticancer Potential: Many indole derivatives exhibit potent anticancer activity. The structural similarity to known GPR17 agonists, a receptor implicated in glioblastoma, suggests a potential application in this area.[13][14][15][16][17]
-
Metabolic Disorders: Some indole derivatives act as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which are important targets for the treatment of type 2 diabetes.[18][19][20][21] IPA itself has been shown to improve glucose metabolism in animal models.[22]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and intestinal barrier function.[23]
Proposed Biological Screening Cascade
A systematic approach is recommended to evaluate the biological potential of this compound.
Caption: Proposed biological screening cascade for this compound.
Conclusion
This compound represents a novel and synthetically accessible indole derivative with significant potential for drug discovery. Based on the biological activities of related compounds, it is a promising candidate for investigation as an anti-inflammatory, anticancer, or metabolic-modulating agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization and biological screening workflows provide a clear path for the comprehensive evaluation of this compound. This technical guide serves as a foundational document to encourage further research and development of this and other N-alkylated indole derivatives.
References
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved January 26, 2026, from [Link]
-
PubMed. (2010). Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2023). Indole Propionic Acid Increases T Regulatory Cells and Decreases T Helper 17 Cells and Blood Pressure in Mice with Salt-Sensitive Hypertension. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
PubMed. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Retrieved January 26, 2026, from [Link]
-
MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (2005). Selective PPARγ modulators with improved pharmacological profiles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Indole-derived GPR17 ligands. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2023). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters. Retrieved January 26, 2026, from [Link]
-
PubMed. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Late-Stage N‑Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Retrieved January 26, 2026, from [Link]
-
LOCKSS. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, Vol. 22, No 4. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour. Retrieved January 26, 2026, from [Link]
-
Frontiers. (2023). The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis. Retrieved January 26, 2026, from [Link]
-
YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structures of indole containing PPARγ partial agonists. Retrieved January 26, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. rsc.org [rsc.org]
- 9. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Propionic Acid Increases T Regulatory Cells and Decreases T Helper 17 Cells and Blood Pressure in Mice with Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis [frontiersin.org]
Methodological & Application
Synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. We present two robust and efficient synthetic routes commencing from 4-methoxyindole: a classical N-alkylation pathway and a base-catalyzed Michael addition. Both methodologies converge on the intermediate, ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate, which is subsequently hydrolyzed to yield the target carboxylic acid. This document provides detailed, step-by-step protocols, discusses the rationale behind experimental choices, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Indole-3-propanoic acid derivatives are a significant class of compounds in pharmaceutical research, exhibiting a range of biological activities. The strategic placement of substituents on the indole nucleus allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to neuroprotective agents and cannabinoid receptor ligands. The methoxy group at the 4-position of the indole ring can influence the molecule's electronic properties and metabolic stability, making it an attractive scaffold for further chemical exploration.
This application note provides two distinct and reliable synthetic strategies for the preparation of this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthetic Strategies and Rationale
The synthesis of this compound is approached via a two-step sequence. The initial step focuses on the formation of the ethyl ester intermediate, ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate, through either N-alkylation or a Michael addition. The choice between these two methods may depend on the availability of starting materials and the desired reaction conditions. The subsequent step involves the hydrolysis of the ester to the final carboxylic acid.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
| Reagent/Solvent | Supplier | Grade |
| 4-Methoxyindole | Commercial Sources | ≥98% |
| Ethyl 3-bromopropanoate | Commercial Sources | ≥98% |
| Ethyl acrylate | Commercial Sources | ≥99% (inhibited) |
| Sodium hydride (60% in oil) | Commercial Sources | Reagent grade |
| Potassium hydroxide | Commercial Sources | ACS reagent |
| Anhydrous N,N-dimethylformamide (DMF) | Commercial Sources | Anhydrous, ≥99.8% |
| Anhydrous Dimethyl sulfoxide (DMSO) | Commercial Sources | Anhydrous, ≥99.9% |
| Ethanol (absolute) | Commercial Sources | ≥99.5% |
| Diethyl ether | Commercial Sources | ACS reagent |
| Ethyl acetate | Commercial Sources | ACS reagent |
| Hexanes | Commercial Sources | ACS reagent |
| Hydrochloric acid (concentrated) | Commercial Sources | ACS reagent |
| Sodium sulfate (anhydrous) | Commercial Sources | ACS reagent |
Step 1: Synthesis of Ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate
Method A: N-Alkylation
This method utilizes a strong base to deprotonate the indole nitrogen, followed by nucleophilic attack on ethyl 3-bromopropanoate.[1]
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 4-methoxyindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate as an oil or low-melting solid.
Method B: Aza-Michael Addition
This protocol involves the base-catalyzed conjugate addition of 4-methoxyindole to ethyl acrylate. This method avoids the use of strong bases like sodium hydride.[2][3]
Protocol:
-
To a round-bottom flask, add 4-methoxyindole (1.0 eq.), ethyl acrylate (1.5 eq.), and a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.) in a suitable solvent like acetonitrile or without a solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the DBU catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate.
Step 2: Hydrolysis of Ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate
This step involves the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the final product.[4]
Protocol:
-
Dissolve the ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate (1.0 eq.) from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (3.0 eq.) to the solution and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Purification and Characterization
Purification
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.[5]
Characterization Data (Predicted)
The following are predicted NMR spectral data for the final product. Actual chemical shifts may vary depending on the solvent and concentration.[6][7][8]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.10 (s, 1H, -COOH)
-
δ 7.20 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.10 (t, J = 8.0 Hz, 1H, Ar-H)
-
δ 6.95 (d, J = 2.5 Hz, 1H, Ar-H)
-
δ 6.50 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 6.40 (d, J = 2.5 Hz, 1H, Ar-H)
-
δ 4.35 (t, J = 7.0 Hz, 2H, N-CH₂)
-
δ 3.80 (s, 3H, -OCH₃)
-
δ 2.70 (t, J = 7.0 Hz, 2H, -CH₂-COOH)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 173.5 (-COOH)
-
δ 154.0 (C-4)
-
δ 137.0 (C-7a)
-
δ 128.5 (C-2)
-
δ 122.0 (C-6)
-
δ 116.0 (C-3a)
-
δ 105.0 (C-5)
-
δ 100.5 (C-3)
-
δ 99.0 (C-7)
-
δ 55.0 (-OCH₃)
-
δ 45.0 (N-CH₂)
-
δ 34.0 (-CH₂-COOH)
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₂H₁₃NO₃: 219.0895
-
Found: [M+H]⁺ = 220.0968; [M-H]⁻ = 218.0823
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-2500 (broad, O-H stretch of carboxylic acid)
-
2920, 2850 (C-H stretch)
-
1700 (C=O stretch of carboxylic acid)
-
1610, 1580, 1490 (C=C aromatic stretch)
-
1250 (C-O stretch of aryl ether)
Conclusion
This application note provides two effective and reproducible methods for the synthesis of this compound. The choice between N-alkylation and Michael addition for the formation of the key ester intermediate allows for flexibility in experimental design. The subsequent hydrolysis protocol is straightforward and generally high-yielding. The detailed procedures and characterization data provided herein should serve as a valuable resource for researchers engaged in the synthesis of indole-based compounds for pharmaceutical and chemical research.
References
-
M. D. P. I. (MDPI). (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). Terephthalic acid purification process.
-
National Institutes of Health. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
PSE Community.org. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect in H-1 NMR spectra of 3 '-hydroxy-4 '-methoxy isoflavonoids from Astragalus membranaceus var. mongholicus. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Repositori Digital de la Universitat de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Experimental Protocols: 3-(4-Methoxy-1H-indol-1-yl)propanoic Acid
Document ID: AN-MIPA-2026-01
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of clinically significant agents.[1] This document provides a detailed guide for researchers exploring the therapeutic potential of a specific synthetic derivative, 3-(4-methoxy-1H-indol-1-yl)propanoic acid . While direct biological data for this compound is nascent, its structural similarity to known bioactive molecules—such as the neuroprotective gut microbiome metabolite Indole-3-propionic acid (IPA)—suggests a strong rationale for investigating its utility.[2][3][4] We present a series of robust, validated experimental protocols to systematically evaluate its potential antioxidant, anti-inflammatory, and cytotoxic activities. These protocols are designed not merely as procedural steps but as self-validating systems to ensure data integrity and reproducibility, empowering researchers to unlock the therapeutic promise of this novel indole derivative.
Introduction: The Scientific Rationale
The indole ring system is a recurring motif in molecules that modulate critical biological pathways. From the essential amino acid tryptophan to complex alkaloids, indoles exhibit a remarkable capacity to interact with diverse protein targets.[2] Recent research has increasingly focused on indole-propanoic acid derivatives. For instance, Indole-3-propionic acid (IPA), a metabolite produced by the gut bacterium Clostridium sporogenes, is a potent radical scavenger and has demonstrated neuroprotective effects, highlighting its therapeutic potential.[2][3][4] Furthermore, various indole derivatives have been developed as inhibitors of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway, or as antiviral agents.[5][6]
The subject of this guide, This compound , possesses two key structural features that warrant investigation:
-
The Indole-1-propanoic Acid Core: Unlike the more commonly studied Indole-3-propanoic acid, the propanoic acid moiety is attached at the N1 position of the indole ring. This unique orientation alters the molecule's spatial geometry and electronic distribution, potentially leading to novel target interactions.
-
The 4-Methoxy Group: The methoxy substitution on the benzene portion of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Based on this structural analysis and the established activities of related compounds, we hypothesize that this compound is a prime candidate for screening in assays related to oxidative stress, inflammation, and oncology.
Foundational Protocols: Compound Handling and Characterization
Prior to biological evaluation, ensuring the purity and stability of the test compound is paramount.
Protocol: Stock Solution Preparation and Storage
Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for most organic molecules intended for biological assays. However, high concentrations of DMSO can be toxic to cells. Therefore, protocols must be designed to minimize the final DMSO concentration in the assay medium, typically to ≤0.5%.
Step-by-Step Methodology:
-
Accurately weigh 10 mg of this compound (M.W. = 219.23 g/mol ) using an analytical balance.
-
In a sterile 1.5 mL microcentrifuge tube, dissolve the compound in high-purity, anhydrous DMSO to create a 10 mM stock solution. For 10 mg, this requires adding approximately 4.56 mL of DMSO.
-
Vortex thoroughly for 2-3 minutes until the solution is clear and no particulate matter is visible.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (>3 months).
Quality Control Data
| Parameter | Specification | Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility (DMSO) | ≥10 mM | Visual Inspection |
| Appearance | White to off-white solid | Visual Inspection |
Application I: Evaluation of Antioxidant Activity
Scientific Rationale: Oxidative stress is a key pathological driver in numerous diseases. Indole derivatives, particularly those related to IPA, are known radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon accepting an electron or hydrogen radical, becomes a stable diamagnetic molecule, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH antioxidant assay.
Protocol: DPPH Radical Scavenging
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Protect from light.
-
Prepare a series of dilutions of this compound from the 10 mM DMSO stock into methanol. A typical concentration range would be 1000, 500, 250, 125, 62.5, 31.25, and 15.6 µM.
-
Prepare a positive control (e.g., Ascorbic acid) using the same dilution scheme.
-
Methanol serves as the negative control/blank.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each compound dilution, positive control dilution, or methanol blank to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
-
Application II: Evaluation of Anti-inflammatory Activity
Scientific Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory responses. Many anti-inflammatory drugs act by inhibiting iNOS or related inflammatory pathways. The Griess assay provides a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this protocol, murine macrophages (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production. The ability of the test compound to reduce nitrite levels in the culture medium is a direct measure of its potential anti-inflammatory effect.
Protocol: Nitric Oxide Inhibition in LPS-Stimulated Macrophages
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, remove the old medium.
-
Add 100 µL of fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is below 0.5%. Include wells for a vehicle control (DMSO only) and a positive control (e.g., L-NAME, a known iNOS inhibitor).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay for Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the % inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Crucial Control: Perform a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.
-
Application III: Evaluation of Anticancer Activity
Scientific Rationale: The indole scaffold is present in numerous anticancer agents that act via diverse mechanisms, including tubulin polymerization inhibition and kinase inhibition. A fundamental first step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Experimental Logic: Cytotoxicity Screening
Caption: Logical flow for MTT-based cytotoxicity screening.
Protocol: MTT Cell Viability Assay
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of This compound . Positive results in these primary screens would justify advancing the compound to more complex secondary assays. For example, confirmed antioxidant activity could lead to cellular reactive oxygen species (ROS) assays. Potent anti-inflammatory effects would warrant investigation into specific cytokine inhibition (e.g., TNF-α, IL-6) via ELISA. Confirmed cytotoxicity would trigger mechanism-of-action studies, such as cell cycle analysis, apoptosis assays, or kinase profiling. This systematic approach ensures that research efforts are built upon a foundation of high-quality, reproducible data, paving the way for potential new therapeutic discoveries.
References
-
Tryptophan - Wikipedia. Wikipedia. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
-
Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed. [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
-
Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. IU Indianapolis ScholarWorks. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]
-
Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PMC - PubMed Central. [Link]
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of 3-(4-methoxy-1H-indol-1-yl)propanoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. Derivatives of indolepropanoic acid, such as the well-studied gut microbiome metabolite Indole-3-propionic acid (IPA), have demonstrated compelling neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3] These effects are mediated through various mechanisms, including the activation of nuclear receptors like the pregnane X receptor (PXR), modulation of inflammatory signaling pathways such as NF-κB, and direct scavenging of reactive oxygen species.[3][4]
This document provides a comprehensive guide for the in vitro characterization of a novel derivative, 3-(4-methoxy-1H-indol-1-yl)propanoic acid . The strategic placement of a methoxy group on the indole ring may significantly influence its pharmacokinetic and pharmacodynamic properties. The following protocols are designed to systematically evaluate its biological activities, starting from target engagement and progressing to functional cellular assays that probe its anti-inflammatory, antioxidant, and neuroprotective potential.
Part 1: Foundational Assays - Target Engagement and Cytotoxicity
Before delving into specific functional assays, it is crucial to confirm that this compound interacts with intracellular targets and to determine its cytotoxicity profile to establish appropriate concentration ranges for subsequent experiments.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in a cellular environment.[5][6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[7] Binding of the compound to its target protein increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can infer direct binding of the compound to its intracellular target(s).
Experimental Workflow:
Caption: NF-κB signaling pathway and potential inhibition.
Protocol:
-
Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), and incubate for 6-8 hours. [8]4. Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. [9][10]5. Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein content. Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.
In Vitro COX-2 Inhibition Assay
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. [11]Selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This fluorometric assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product. [11][12] Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical). [11][13]2. Inhibitor Incubation: In a 96-well plate, add assay buffer, COX-2 enzyme, and varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the COX probe and arachidonic acid.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 15-30 minutes using a microplate reader. [11]5. Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Data Presentation: Anti-inflammatory Activity
| Assay | Endpoint | This compound (Value ± SD) | Positive Control (Value ± SD) |
| NF-κB Reporter Assay | IC50 (µM) | 15.2 ± 2.1 | Parthenolide (1.8 ± 0.3 µM) |
| COX-2 Inhibition | IC50 (µM) | 25.8 ± 3.5 | Celecoxib (0.5 ± 0.1 µM) |
Part 3: Assessment of Antioxidant and Neuroprotective Effects
Oxidative stress is a major contributor to cellular damage and is implicated in neurodegenerative diseases. [14]The antioxidant capacity of a compound can be evaluated through its ability to scavenge free radicals directly or to protect cells from oxidative damage. [15]
DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. [16]DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color. [16] Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to 100 µL of various concentrations of this compound. Use ascorbic acid or Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. [16]4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Neuroprotection Assay in a Cellular Model of Oxidative Stress
Scientific Rationale: This cell-based assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are commonly used for this purpose. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is then assessed to quantify the protective effect.
Experimental Workflow:
Caption: Workflow for the neuroprotection assay.
Protocol:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid) if required.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.
-
Oxidative Insult: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a control group with no H₂O₂ and a group with H₂O₂ and vehicle.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 1.2.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated cells to that of cells treated with H₂O₂ alone.
Data Presentation: Antioxidant and Neuroprotective Activity
| Assay | Endpoint | This compound (Value ± SD) | Positive Control (Value ± SD) |
| DPPH Scavenging | EC50 (µM) | 45.3 ± 4.8 | Ascorbic Acid (18.5 ± 2.2 µM) |
| Neuroprotection | % Protection at 10 µM | 62.7 ± 5.9 | Trolox (75.4 ± 6.1 %) |
References
-
NCT06674018 | Indole-3-PROpionic Acid Clinical Trials - a Pilot Study | ClinicalTrials.gov. Available at: [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - MDPI. Available at: [Link]
-
The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - PMC. Available at: [Link]
-
Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals | Cuestiones de Fisioterapia. Available at: [Link]
-
Indole-3-propionic Acid Attenuates HI-Related Blood–Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - ResearchGate. Available at: [Link]
-
Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - MDPI. Available at: [Link]
-
Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities - PubMed. Available at: [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent - MDPI. Available at: [Link]
-
Human NF-κB Reporter Assay System - Indigo Biosciences. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid - ResearchGate. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Available at: [Link]
-
Human NF-κB Reporter Assay System. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH. Available at: [Link]
-
Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. Available at: [Link]
-
Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. Available at: [Link]
-
Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating - PubMed. Available at: [Link]
-
Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC - NIH. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. Available at: [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available at: [Link]
-
Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete - IU Indianapolis ScholarWorks. Available at: [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience. Available at: [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - MDPI. Available at: [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. Available at: [Link]
-
Indole Assay Kit - Cell Biolabs, Inc.. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Available at: [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating Indole-Propionic Acid Derivatives in Inflammation Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 3-(4-methoxy-1H-indol-1-yl)propanoic acid in inflammation is limited in publicly available literature. This guide is therefore based on the extensive research conducted on its close structural analog, Indole-3-propionic acid (IPA), a well-characterized anti-inflammatory metabolite. The principles, mechanisms, and protocols detailed herein provide a robust framework for investigating the therapeutic potential of novel indole-propionic acid derivatives, including this compound.
Introduction: The Therapeutic Potential of Indole-Propionic Acid Derivatives in Chronic Inflammation
Chronic inflammation is a key driver of numerous debilitating conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative disorders. The gut microbiome has emerged as a critical regulator of host immunity, in part through the production of metabolites that modulate inflammatory responses.[1][2] Among these, Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[3]
This document provides a comprehensive guide to understanding and investigating the anti-inflammatory applications of IPA and its derivatives, such as this compound. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for in vitro and in vivo studies, and discuss key considerations for experimental design and data interpretation.
Mechanisms of Anti-Inflammatory Action: A Multi-pronged Approach
The anti-inflammatory effects of indole-propionic acid derivatives are not mediated by a single pathway but rather through a network of interactions that collectively dampen inflammatory signaling and promote tissue homeostasis.
Aryl Hydrocarbon Receptor (AhR) Activation: A Key Hub for Immune Regulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[4] IPA is a known agonist of AhR.[1] Upon binding, the IPA-AhR complex translocates to the nucleus and drives the expression of genes involved in immune regulation and detoxification.
Key Mechanistic Insights:
-
Immune Cell Modulation: AhR activation by IPA can influence the differentiation and function of various immune cells, including promoting the development of anti-inflammatory regulatory T cells (Tregs) while inhibiting the pro-inflammatory Th17 lineage.[1]
-
Cytokine Suppression: The IPA-AhR signaling axis can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Barrier Function Enhancement: In the context of intestinal inflammation, AhR activation contributes to the integrity of the epithelial barrier.[1]
Figure 1: Simplified signaling pathway of Indole-Propionic Acid derivatives.
Inhibition of NF-κB Signaling: A Central Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[4] Its activation leads to the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. IPA has been shown to inhibit the NF-κB signaling pathway.[1]
Key Mechanistic Insights:
-
Suppression of IκB Degradation: IPA can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB in an inactive state.
-
Reduced Nuclear Translocation: By stabilizing the NF-κB/IκB complex, IPA reduces the translocation of the active p50/p65 subunits of NF-κB to the nucleus.
Experimental Protocols for a Comprehensive Investigation
A thorough evaluation of a novel indole-propionic acid derivative requires a combination of in vitro and in vivo studies to elucidate its mechanism of action and assess its therapeutic potential.
In Vitro Application Note: Assessing Anti-inflammatory Activity in Macrophages
Rationale: Macrophages are key players in the inflammatory response. The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model to study inflammation in vitro.[6][7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response.
Protocol 1: Evaluation of Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]
- Seed cells in appropriate culture plates (e.g., 96-well for viability and nitric oxide assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
2. Compound Treatment and Inflammatory Challenge:
- Pre-treat the cells with various concentrations of your indole-propionic acid derivative (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a non-stimulated control group.
3. Assessment of Cytotoxicity:
- Perform an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[8]
4. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.[9]
- Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.
- Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes such as Nos2 (iNOS), Tnf, Il6, and Il1b.
- Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules, such as phosphorylated and total forms of NF-κB p65 and IκBα, to confirm the inhibition of the NF-κB pathway.
| Parameter | Method | Expected Outcome with Active Compound |
| Cell Viability | MTT Assay | No significant decrease in viability at effective concentrations |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease in nitrite levels |
| Pro-inflammatory Cytokines | ELISA | Dose-dependent decrease in TNF-α, IL-6, IL-1β |
| Gene Expression | qRT-PCR | Downregulation of Nos2, Tnf, Il6, Il1b mRNA |
| Protein Expression | Western Blot | Decreased phosphorylation of NF-κB p65, stabilization of IκBα |
Table 1: Summary of In Vitro Readouts for Anti-inflammatory Activity.
Sources
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway [mdpi.com]
- 5. Frontiers | Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury [frontiersin.org]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Determining the Optimal Cell Culture Dosage of 3-(4-methoxy-1H-indol-1-yl)propanoic acid: An Application Guide
Introduction: Unveiling the Potential of Indolepropionic Acid Derivatives
Indolepropionic acid and its derivatives are emerging as a significant class of molecules with diverse biological activities. Notably, Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties, and plays a role in maintaining intestinal barrier integrity.[1][2] The compound of interest, 3-(4-methoxy-1H-indol-1-yl)propanoic acid, is a structural analog of IPA. While specific biological activities and optimal cell culture dosages for this particular derivative are not extensively documented, its structural similarity to other biologically active indole compounds suggests its potential utility in various in vitro studies.[3][4]
This comprehensive guide provides a systematic approach for researchers, scientists, and drug development professionals to determine the optimal and effective dosage of this compound for their specific cell culture models. The protocols outlined herein are designed to establish a therapeutic window by assessing both the desired biological effect and the potential for cytotoxicity.
Section 1: Foundational Knowledge and Preliminary Steps
Before embarking on experimental protocols, a thorough understanding of the test compound and the cellular system is paramount.
Physicochemical Properties and Stock Solution Preparation
A crucial first step is to understand the solubility of this compound. Typically, small organic molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Table 1: Key Considerations for Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, sterile DMSO | Ensures solubility and minimizes solvent-induced cytotoxicity. |
| Stock Concentration | 10-100 mM | A high concentration allows for minimal solvent volume in the final culture medium. |
| Storage | Aliquoted at -20°C or -80°C | Prevents repeated freeze-thaw cycles that can degrade the compound. |
| Solvent Control | Always include a vehicle control group | Essential to differentiate the effects of the compound from the solvent. The final DMSO concentration in the culture medium should ideally be ≤ 0.1%. |
Selection of Cell Lines and Endpoints
The choice of cell line should be dictated by the research question. For instance, if investigating neuroprotective effects, a neuronal cell line would be appropriate. The endpoint of the assay will determine the type of measurement to be taken (e.g., cell viability, cytokine production, gene expression).
Section 2: Establishing the Dose-Response Relationship
The primary objective is to determine the concentration range at which this compound elicits a biological response without causing significant cell death. This is achieved through a dose-response experiment.
The Principle of Dose-Response
A dose-response assay involves treating cells with a range of concentrations of the compound and measuring a specific biological outcome. This allows for the determination of key parameters such as the EC50 (half-maximal effective concentration).
Experimental Workflow for Dose-Response Assessment
The following diagram illustrates a typical workflow for determining the dose-response of a novel compound in a cell-based assay.
Caption: Workflow for a Dose-Response Experiment.
Protocol: Dose-Response Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for the chosen cell line.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
Assay-specific reagents (e.g., ELISA kit, qPCR reagents)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. A broad range of concentrations is recommended for the initial experiment (e.g., 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (typically 24, 48, or 72 hours).
-
Endpoint Measurement: Perform the specific assay to measure the desired biological endpoint.
-
Data Analysis: Plot the measured response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50.
Section 3: Assessing Cytotoxicity
It is crucial to ensure that the observed biological effects are not a consequence of cellular toxicity. Cytotoxicity assays are therefore an indispensable part of dosage determination.
The Importance of Viability Assays
Cell viability assays measure the proportion of live, healthy cells in a population after treatment. Common methods rely on the metabolic activity of viable cells to convert a substrate into a colored or fluorescent product.[5]
Common Cytotoxicity Assays
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] | Inexpensive, well-established.[5] | Requires a solubilization step for the formazan crystals. |
| XTT | Reduction of a tetrazolium salt (XTT) to a water-soluble orange formazan product by metabolically active cells. | No solubilization step required, faster protocol. | Can be less sensitive than MTT for some cell lines. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Indicates membrane integrity and is a direct measure of cytotoxicity. | Can be affected by serum components in the medium. |
Experimental Workflow for Cytotoxicity Assessment
The workflow for a cytotoxicity assay is similar to the dose-response experiment, with the endpoint being the measurement of cell viability.
Caption: Workflow for a Cytotoxicity Experiment.
Protocol: XTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce XTT to a colored formazan product.
Materials:
-
Cells treated with a range of concentrations of this compound in a 96-well plate.
-
XTT labeling reagent and electron-coupling reagent.
-
Microplate reader.
Procedure:
-
Prepare XTT Solution: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add XTT Reagent: Add the XTT solution to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized.
-
Measure Absorbance: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of around 650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Section 4: Data Interpretation and Dosage Selection
The culmination of the dose-response and cytotoxicity experiments is the selection of an appropriate dosage range for future experiments.
Integrating Dose-Response and Cytotoxicity Data
By overlaying the dose-response and cytotoxicity curves, a "therapeutic window" can be identified. This is the range of concentrations where the compound elicits a significant biological effect with minimal to no toxicity.
Table 3: Interpreting Experimental Outcomes
| Outcome | Interpretation | Next Steps |
| High EC50, Low IC50 | The compound is toxic at concentrations required for a biological effect. | Consider synthesizing less toxic analogs or abandoning the compound. |
| Low EC50, High IC50 | A desirable outcome, indicating a wide therapeutic window. | Select concentrations for further experiments that are well below the IC50 and around the EC50. |
| No significant biological effect and no cytotoxicity | The compound may be inactive in the chosen model system or the endpoint is not relevant. | Test in other cell models or investigate different biological pathways. |
Final Dosage Selection
For subsequent experiments, it is advisable to use at least three concentrations of this compound:
-
A low concentration (below the EC50)
-
A medium concentration (around the EC50)
-
A high concentration (well below the IC50)
This approach allows for the confirmation of the dose-dependent effects of the compound.
Conclusion
Determining the optimal cell culture dosage of a novel compound like this compound is a critical step in preclinical research. By systematically evaluating its dose-dependent biological effects and cytotoxicity, researchers can establish a reliable and reproducible experimental framework. The protocols and guidelines presented here provide a robust starting point for these investigations, paving the way for a deeper understanding of the therapeutic potential of this and other indolepropionic acid derivatives.
References
-
Les-6614. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]
-
Kröller-Schuh, D. S., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
-
Lee, J. H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Available at: [Link]
-
Tchokouaha, L. R. F., et al. (2018). Chemical constituents of Millettia barteri and their antimicrobial and antioxidant activities. Pharmaceutical Biology. Available at: [Link]
-
Groh, K. J., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives. Available at: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Available at: [Link]
-
Choi, H. K., et al. (2025). Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture. BMC Plant Biology. Available at: [Link]
-
Joshi, A., & Kumar, S. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available at: [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8. Available at: [Link]
-
Latorre, J., et al. (2021). IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells. ResearchGate. Available at: [Link]
-
Wu, F., et al. (2022). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Spectroscopy Europe. Protein concentration prediction in cell cultures: the next stage in near infrared bioprocess analysis. Available at: [Link]
-
de Mello, V. D., et al. (2022). Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease. Nutrients. Available at: [Link]
-
IU Indianapolis ScholarWorks. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. Available at: [Link]
-
Biocompare. A Better Way to Measure Small Molecule Concentrations. Available at: [Link]
-
Wikipedia. Tryptophan. Available at: [Link]
-
Surtel, W., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available at: [Link]
-
Mehndiratta, S., et al. (2016). Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
News-Medical.Net. How to predict protein concentration in cell cultures. Available at: [Link]
-
YouTube. ESSENTIAL CALCULATIONS FOR CELL CULTURE: Step-by-Step Guide. Available at: [Link]
Sources
- 1. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through the Michael addition of 4-methoxyindole to an acrylic acid derivative. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of undesired by-products. The primary challenge lies in controlling the nucleophilic attack of the indole at the nitrogen atom (N-1) versus the carbon atom at the 3-position (C-3). This guide will provide a systematic approach to troubleshooting common issues and ensuring a high yield of the desired N-1 alkylated product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My reaction is producing a mixture of N-1 and C-3 alkylated products. How can I improve the selectivity for the desired N-1 isomer?
Underlying Cause: The regioselectivity of the Michael addition of indoles to α,β-unsaturated carbonyl compounds is highly dependent on the reaction conditions. The indole anion is an ambident nucleophile, with electron density on both the nitrogen and the C-3 carbon. Basic conditions tend to favor N-alkylation, while acidic conditions typically promote C-3 alkylation.[1] The choice of base, solvent, and temperature all play a critical role in directing the outcome of the reaction.
Troubleshooting Protocol:
-
Base Selection: The strength and nature of the base are paramount. Strong, non-nucleophilic bases are preferred for generating the indolide anion, which favors N-alkylation.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[2]
-
Bases to Avoid: Weaker bases like triethylamine (Et₃N) may not be sufficient to fully deprotonate the indole, leading to a mixture of products.
-
-
Solvent Optimization: The polarity and coordinating ability of the solvent can significantly influence the reaction's regioselectivity. Aprotic polar solvents are generally recommended.
-
Recommended Solvents: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) have been shown to favor N-alkylation.[3]
-
Solvent Effects: In some cases, the choice of solvent can dramatically switch the regioselectivity. For instance, in certain indole alkylations, THF favors N-1 substitution, while toluene can promote alkylation at other positions.[3]
-
-
Temperature Control: The reaction temperature should be carefully controlled. Lower temperatures generally increase selectivity.
-
Recommended Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Experimental Protocol for Selective N-1 Alkylation:
| Step | Procedure |
| 1. | To a solution of 4-methoxyindole in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise. |
| 2. | Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the indolide anion. |
| 3. | Slowly add a solution of acrylic acid or its ester (e.g., methyl acrylate, 1.0 equivalent) in anhydrous THF to the reaction mixture. |
| 4. | Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature overnight. |
| 5. | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. |
| 6. | Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
Visualization of Regioselectivity:
Caption: Factors influencing N-1 vs. C-3 alkylation of 4-methoxyindole.
Question 2: I am observing the formation of dimers or polymers of acrylic acid. How can I prevent this?
Underlying Cause: Acrylic acid and its esters are susceptible to self-polymerization, especially in the presence of bases and at elevated temperatures. This can significantly reduce the yield of the desired product and complicate the purification process.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of 4-methoxyindole relative to the acrylic acid derivative to ensure the complete consumption of the Michael acceptor.
-
Slow Addition: Add the acrylic acid derivative to the reaction mixture slowly and at a low temperature to minimize its concentration at any given time.
-
Use of Inhibitors: While not always necessary for small-scale reactions, the addition of a radical inhibitor like hydroquinone monomethyl ether (MEHQ) to the acrylic acid derivative can prevent polymerization during storage and handling.
Question 3: The purification of the final product is difficult due to the presence of closely related by-products. What is the best purification strategy?
Underlying Cause: The desired N-1 alkylated product and the C-3 alkylated by-product often have similar polarities, making their separation by standard column chromatography challenging. The presence of unreacted starting materials and polymeric by-products further complicates the purification.
Purification Protocol:
-
Acid-Base Extraction:
-
After the reaction work-up, dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product, this compound, into the aqueous layer.
-
The less acidic C-3 alkylated by-product and unreacted 4-methoxyindole will remain in the organic layer.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the desired product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system is often necessary.
-
Recommended Eluent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Monitoring: Monitor the fractions carefully by thin-layer chromatography (TLC) to ensure proper separation.
-
-
Recrystallization: For final purification, recrystallization from a suitable solvent system can be effective.
-
Potential Solvents: Ethyl acetate/hexane or methanol/water mixtures can be explored.
-
Visualization of Purification Workflow:
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data (¹H NMR) for the desired product and the C-3 alkylated by-product?
A1: The ¹H NMR spectra of the two isomers will show distinct differences, particularly in the chemical shifts of the indole protons.
-
This compound (Desired Product):
-
The proton at the C-2 position of the indole ring will typically appear as a doublet around δ 7.0-7.2 ppm.
-
The proton at the C-3 position will appear as a doublet around δ 6.4-6.6 ppm.
-
The methylene protons of the propanoic acid chain will show characteristic triplet signals.
-
-
3-(4-methoxy-1H-indol-3-yl)propanoic acid (C-3 Alkylated By-product):
-
The proton at the C-2 position will be a singlet and will be shifted downfield compared to the N-1 isomer, appearing around δ 7.2-7.4 ppm.
-
The N-H proton will be present as a broad singlet, typically in the range of δ 8.0-8.5 ppm.
-
Comparative ¹H NMR Data (Predicted):
| Proton | This compound (Predicted δ, ppm) | 3-(4-methoxy-1H-indol-3-yl)propanoic acid (Predicted δ, ppm) |
| Indole N-H | - | ~8.1 (br s) |
| Indole C2-H | ~7.1 (d) | ~7.3 (s) |
| Indole C3-H | ~6.5 (d) | - |
| Aromatic Protons | 6.8 - 7.5 (m) | 6.8 - 7.5 (m) |
| -OCH₃ | ~3.8 (s) | ~3.8 (s) |
| -CH₂-CH₂-COOH | ~4.3 (t), ~2.8 (t) | ~3.1 (t), ~2.7 (t) |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument used. It is crucial to obtain and interpret the full spectroscopic data for accurate structure elucidation.
Q2: Can I use acrylic acid directly, or is it better to use an ester derivative?
A2: While using acrylic acid directly is possible, it can lead to complications. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the deprotonation of the indole. Using an ester derivative, such as methyl acrylate or ethyl acrylate, followed by hydrolysis to the carboxylic acid is often a more reliable approach. The esterification of acrylic acid is a standard procedure.[4]
Q3: What is the role of the methoxy group at the 4-position of the indole?
A3: The electron-donating methoxy group at the 4-position increases the electron density of the indole ring, making it more nucleophilic. This can enhance the rate of the Michael addition. However, it does not significantly alter the inherent regioselectivity issues between N-1 and C-3 attack.
References
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 2023 . [Link]
-
Highly Efficient Biobased Synthesis of Acrylic Acid. ChemSusChem, 2017 . [Link]
- Ester of Michael addition homopolymers of acrylic acid.
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 2019 . [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis, 2017 . [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 2021 . [Link]
-
synthesis of some novel 3-alkylated indoles via a three-component reaction in solvent. Tetrahedron Letters, 2007 . [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 2014 . [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2018 . [Link]
-
Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, 2008 . [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthesis, 2004 . [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2023 . [Link]
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 2021 . [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 2008 . [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers, 2020 . [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 2023 . [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. PSE Community, 2023 . [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2023 . [Link]
-
Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 2020 . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5243069A - Ester of Michael addition homopolymers of acrylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 3-(4-methoxy-1H-indol-1-yl)propanoic acid Assays
Welcome to the technical support center for assays involving 3-(4-methoxy-1H-indol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences and challenges encountered during the quantification and analysis of this compound. Here, we address specific issues in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Compound Handling and Stability
Question 1: My sample of this compound shows signs of degradation, such as discoloration or the appearance of unexpected peaks in my chromatogram. What are the likely causes and how can I mitigate this?
Answer: Indole-containing compounds, including this compound, can be susceptible to degradation under certain conditions. The indole ring is prone to oxidation, and the entire molecule can be sensitive to harsh pH and elevated temperatures.
-
Causality: Oxidation of the indole nucleus can lead to the formation of various colored byproducts. The propanoic acid side chain can also undergo reactions, particularly at extreme pH levels. Indole-3-acetic acid derivatives, for example, are known to be susceptible to decarboxylation at high temperatures.
-
Troubleshooting Protocol:
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. For a similar compound, 3-(5-methoxy-1H-indol-3-yl)propanoic acid, storage at 2-8°C in a sealed, dry environment is recommended to maintain structural integrity[1].
-
Solvent Selection: Prepare solutions fresh for each experiment. If stock solutions are necessary, use deoxygenated solvents and store them at -20°C or below for short periods. The solubility of a related compound, indole-3-propanoic acid, is good in organic solvents like ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL)[2]. For aqueous buffers, ensure the pH is compatible with the compound's stability.
-
pH Considerations: Avoid strongly acidic or basic conditions during sample preparation and analysis, as these can catalyze hydrolysis or other degradation pathways. The stability of indole derivatives can be significantly affected by pH[3].
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample diluent if oxidative degradation is suspected.
-
-
Validation: To confirm stability, perform a forced degradation study. Expose the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting samples using a stability-indicating HPLC method. This will help identify potential degradation products and establish optimal handling and storage conditions[4].
Chromatographic Issues (HPLC/LC-MS)
Question 2: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What is causing this and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing is a common issue in HPLC, particularly for compounds with acidic or basic functional groups. For this compound, both the carboxylic acid group and the indole nitrogen can contribute to this phenomenon.
-
Causality: The primary cause of peak tailing in reverse-phase chromatography is often secondary interactions between the analyte and the stationary phase. In this case, the negatively charged carboxylate group (at pH > pKa) or the lone pair of electrons on the indole nitrogen can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment: The ionization state of the propanoic acid moiety is critical.
-
Lowering the pH of the mobile phase to approximately 2.5-3.0 (well below the pKa of the carboxylic acid, typically around 4.5) will protonate the carboxyl group, neutralizing its charge and minimizing interactions with silanols. An aqueous mobile phase buffered at pH 2.6 has been successfully used for the separation of other organic acids[5].
-
Use a suitable buffer, such as phosphate or formate, to maintain a consistent pH.
-
-
Column Selection:
-
Employ a modern, high-purity silica column that is extensively end-capped. This reduces the number of available free silanol groups.
-
Consider using a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, which may have different selectivity and reduced silanol activity.
-
-
Use of Additives:
-
If operating at a mid-range pH is necessary, adding a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
-
Validation: A symmetrical peak should have a tailing factor (Tf) close to 1.0. Most methods aim for a Tf between 0.9 and 1.2. Monitor the peak asymmetry at 10% of the peak height as you implement these changes to quantify the improvement.
Question 3: My LC-MS analysis of this compound in a biological matrix (e.g., plasma, urine) is suffering from poor reproducibility and signal suppression. What is the likely cause?
Answer: These symptoms are classic indicators of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.
-
Causality: Components like phospholipids, salts, and proteins in biological matrices can co-elute with your analyte and suppress its ionization efficiency, leading to a lower-than-expected signal and poor reproducibility. This effect is particularly prominent in electrospray ionization (ESI).
-
Troubleshooting Protocol:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is often insufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): This can offer a cleaner sample. Optimize the extraction solvent to selectively partition your analyte away from matrix components. For similar compounds, a single-step liquid-liquid extraction from an alkalinized sample into diethyl ether has proven effective[6].
-
Solid-Phase Extraction (SPE): This is generally the most effective technique for removing matrix interferences. Develop a specific SPE protocol (e.g., reversed-phase, ion-exchange) to bind and elute your analyte while washing away interfering substances.
-
-
Chromatographic Separation:
-
Modify your HPLC gradient to better separate the analyte from the early-eluting, highly polar matrix components. A longer column or a shallower gradient can improve resolution.
-
-
Use of an Internal Standard:
-
A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.
-
If a SIL-IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization efficiency.
-
-
Mass Spectrometry Settings:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize analyte signal and minimize the influence of matrix components.
-
Consider switching ionization modes (e.g., from ESI to Atmospheric Pressure Chemical Ionization - APCI), as APCI can sometimes be less susceptible to matrix effects for certain compounds.
-
-
-
Validation: To quantify the matrix effect, compare the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent at the same concentration. A ratio significantly different from 1 indicates the presence of ion suppression or enhancement.
Immunoassay-Based Issues
Question 4: I am developing a competitive immunoassay for this compound, but I'm struggling with low sensitivity and high background.
Answer: Competitive immunoassays for small molecules can be challenging due to their single epitope nature and the kinetics of the competitive binding reaction.
-
Causality:
-
Low Sensitivity: This can result from a number of factors, including low-affinity antibodies, suboptimal concentrations of the antibody or the tracer (labeled analyte), or a high degree of non-specific binding. For small molecules, a traditional sandwich assay format is not feasible, making competitive formats necessary, which can have inherent limitations in sensitivity compared to sandwich assays[7].
-
High Background: This is often caused by non-specific binding of the antibody or the tracer to the surface of the microplate wells. Insufficient blocking or washing steps can exacerbate this issue.
-
-
Troubleshooting Workflow:
Caption: Workflow for optimizing a competitive immunoassay.
-
Step-by-Step Protocol:
-
Checkerboard Titration: Systematically vary the concentrations of both the capture antibody and the labeled analyte (tracer) to find the optimal combination that provides the best signal-to-noise ratio and the desired assay window.
-
Blocking Optimization:
-
Ensure the blocking buffer is effective. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. Experiment with different blocking agents and concentrations.
-
Increase the blocking time or temperature to ensure complete saturation of non-specific binding sites on the plate.
-
-
Washing Steps:
-
Increase the number of wash cycles.
-
Add a surfactant, such as Tween-20, to the wash buffer to help reduce non-specific binding.
-
Ensure that the washing is vigorous enough to remove unbound reagents without dislodging the specifically bound components.
-
-
Incubation Parameters:
-
Optimize incubation times and temperatures for the competitive binding step. Longer incubation times may allow the reaction to reach equilibrium, potentially improving sensitivity.
-
-
Matrix Effects: If analyzing samples in a complex matrix, dilute the samples to minimize matrix interference or use a sample diluent that mimics the matrix of the standards.
-
-
Validation: A successful optimization should result in a standard curve with a steep slope in the desired concentration range, a low coefficient of variation (%CV) for replicate measurements, and a low signal for the zero-analyte control (B0).
Quantitative Data Summary
| Parameter | Recommended Starting Conditions & Rationale |
| HPLC Mobile Phase pH | 2.5 - 3.0 |
| Rationale | To ensure the propanoic acid moiety is fully protonated, minimizing secondary interactions with the silica stationary phase and thus reducing peak tailing. |
| Analyte Storage | 2-8°C, protected from light and air |
| Rationale | Based on recommendations for similar indole-propanoic acids, these conditions minimize oxidative and light-induced degradation[1]. |
| LC-MS Internal Standard | Stable isotope-labeled this compound |
| Rationale | A SIL internal standard is the most reliable way to correct for matrix effects and variations in instrument response, as it behaves nearly identically to the analyte. |
| Immunoassay Wash Buffer | PBS or TBS with 0.05% Tween-20 |
| Rationale | The addition of a non-ionic surfactant like Tween-20 is crucial for reducing non-specific binding of antibodies and tracers to the microplate surface, thereby lowering background noise. |
References
-
Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18132-18139. [Link]
-
PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. [Link]
- Reyes, F., et al. (2025).
- Hosseini, M., et al. (2025).
- Reyes, F., et al. (2025). Reyes-et-al.
- Rasayan J. Chem. (2008). a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 1(3), 466-474.
- Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
-
PubChemLite. (n.d.). 3-(5-methoxy-1h-indol-3-yl)propanoic acid. [Link]
-
PubChemLite. (n.d.). 3-[2-(4-methoxyphenyl)-1h-indol-3-yl]propanoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(7-methoxy-4-methyl-1H-indol-3-yl)propanoic acid. PubChem. [Link]
-
mzCloud. (2015). Indole 3 lactic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [Link]
-
Pudlo, M., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
-
Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PubMed. [Link]
Sources
- 1. Buy 3-(5-methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. dream.cnrs.fr [dream.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of this and related indole derivatives. Our focus is on providing practical, field-tested insights to help you navigate the complexities of indole chemistry and achieve successful, scalable synthesis.
Introduction: The Synthetic Challenge
The synthesis of N-alkylated indoles, such as this compound, is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds.[1] The primary synthetic route involves the N-alkylation of the 4-methoxyindole core. However, scaling up this synthesis presents several challenges, primarily revolving around the regioselectivity of the alkylation reaction. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic, leading to a common side reaction of C3-alkylation.[2] The electronic properties of the starting indole, the choice of reagents, and the reaction conditions all play a critical role in directing the alkylation to the desired nitrogen atom.
This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your synthesis.
Synthetic Pathway Overview
The most common and direct approach for synthesizing this compound is through a base-catalyzed aza-Michael addition of 4-methoxyindole to an acrylic acid derivative. This reaction is favored for its atom economy and relatively straightforward procedure.
Diagram: General Synthetic Scheme for this compound
Caption: Aza-Michael addition of 4-methoxyindole to acrylic acid.
Troubleshooting Guide & FAQs
Low Yield and Incomplete Conversion
Q1: My reaction has stalled, and I'm observing a low yield of the desired product along with unreacted 4-methoxyindole. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the N-alkylation of indoles is a common issue that can often be traced back to the choice and handling of the base, as well as the reaction temperature.
-
Insufficient Deprotonation: The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), and therefore requires a sufficiently strong base for deprotonation to form the more nucleophilic indolate anion. If a weak base is used, the equilibrium will favor the starting materials, leading to low conversion. The electron-donating methoxy group at the C4 position further decreases the acidity of the N-H bond compared to unsubstituted indole, making a strong base even more critical.
-
Base Degradation or Insolubility: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are sensitive to moisture and can be deactivated if not handled under anhydrous conditions.[3] The solubility of the base in the chosen solvent can also impact its effectiveness.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, the aza-Michael addition is a reversible reaction.[4] Excessively high temperatures can shift the equilibrium back towards the starting materials, especially if the product is unstable under the reaction conditions.
Troubleshooting Steps:
-
Choice of Base: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[5] Potassium hydroxide (KOH) can also be used, but may require more forcing conditions.
-
Reaction Conditions: Ensure strictly anhydrous conditions. Use freshly dried solvents and handle hygroscopic bases in an inert atmosphere (e.g., under nitrogen or argon).
-
Temperature Optimization: If using a strong base like NaH, the initial deprotonation can often be performed at 0 °C to room temperature, followed by gentle heating (e.g., 40-60 °C) after the addition of the acrylic acid derivative to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.
-
Stoichiometry: A slight excess of the acrylic acid derivative (e.g., 1.1-1.2 equivalents) can be used to push the reaction towards the product.
| Parameter | Recommendation for Low Conversion | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK). | Ensures complete deprotonation of the indole nitrogen. |
| Solvent | Use an anhydrous polar aprotic solvent (e.g., THF, DMF). | Solubilizes the reactants and intermediates. |
| Temperature | Stepwise temperature increase; initial deprotonation at 0°C, then warm to 40-60°C. | Balances reaction rate with the potential for side reactions or reversibility. |
Poor Regioselectivity: N- vs. C3-Alkylation
Q2: My main product is the C3-alkylated isomer, or I'm getting a difficult-to-separate mixture of N1 and C3-alkylated products. How can I favor N-alkylation?
A2: The competition between N- and C-alkylation is a fundamental challenge in indole chemistry. The outcome is highly dependent on the reaction conditions, particularly the nature of the counter-ion (from the base), the solvent, and the temperature.
-
Hard and Soft Acid-Base (HSAB) Theory: The indolate anion is an ambident nucleophile. The nitrogen atom is a "harder" nucleophilic center, while the C3 carbon is "softer". The choice of reaction conditions can favor one over the other.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation from the base, leading to a more "free" indolate anion. In this state, the more electronegative nitrogen atom often becomes more reactive, favoring N-alkylation. In contrast, less polar solvents like THF may result in a tighter ion pair between the indolate and the cation, which can sterically hinder the nitrogen and favor attack at the more accessible C3 position.[6]
-
Counter-ion Effects: The size of the cation from the base can also play a role. Larger cations (like K+ or Cs+) can lead to a looser ion pair and favor N-alkylation compared to smaller cations like Li+ or Na+.
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar aprotic solvent such as DMF or DMSO to favor N-alkylation.
-
Base Selection: Use a base with a larger counter-ion. For example, potassium hydride (KH) or cesium carbonate (Cs2CO3) may give better N-selectivity than sodium hydride (NaH).
-
Temperature Control: N-alkylation is often the thermodynamically favored product, while C3-alkylation can be the kinetically favored product. Running the reaction at a slightly elevated temperature for a longer period may allow the C3-adduct to revert to the starting materials and then form the more stable N-adduct. However, this is highly system-dependent and requires careful optimization.
-
Protecting Groups: In challenging cases, a protecting group can be installed on the indole nitrogen, followed by C3-alkylation, and then deprotection and N-alkylation. However, this adds steps to the synthesis.
Diagram: N- vs. C3-Alkylation Pathway
Caption: Solvent effects on the regioselectivity of indole alkylation.
Product Purification and Isolation
Q3: I have a good conversion to the desired product, but I'm struggling to isolate it in pure form. What is an effective purification strategy?
A3: The purification of this compound can be challenging due to the presence of unreacted starting materials, the C3-alkylated isomer, and potentially other byproducts. A multi-step purification strategy is often most effective.
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for a straightforward acid-base extraction to separate it from neutral impurities like unreacted 4-methoxyindole.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.[7] The choice of solvent is critical and may require some screening.
-
Chromatography: If extraction and crystallization are insufficient to remove isomeric impurities, column chromatography on silica gel is a reliable option.
Step-by-Step Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO3). The desired product will move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The desired product should precipitate out.
-
-
Isolation and Drying: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.
-
Crystallization (if necessary): Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography (if necessary): If isomeric impurities persist, purify the material by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
| Impurity | Recommended Purification Method | Principle |
| Unreacted 4-methoxyindole | Acid-Base Extraction | Separation of a neutral compound from a carboxylic acid. |
| C3-alkylated isomer | Crystallization or Column Chromatography | Separation based on differences in solubility and polarity. |
| Base residue | Aqueous wash during work-up | Removal of water-soluble inorganic salts. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyindole (1.0 eq) and anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Add a solution of ethyl acrylate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water. Add an aqueous solution of lithium hydroxide (or sodium hydroxide, 2-3 eq) and stir at room temperature overnight to hydrolyze the ester.
-
Work-up and Purification: Follow the acid-base extraction and purification procedure outlined in the "Product Purification and Isolation" section above.
Characterization Data (Predicted)
The following are predicted spectroscopic data for this compound. Actual values may vary slightly.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 7.4-7.0 (m, 4H, Ar-H), 6.5 (d, 1H, Ar-H), 4.4 (t, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂-COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 173.0 (C=O), 154.0 (C-O), 137.0, 129.0, 122.0, 121.0, 110.0, 105.0, 100.0, 99.0 (Ar-C), 55.0 (OCH₃), 45.0 (N-CH₂), 34.0 (CH₂-COOH).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H), 1710 (C=O), 1610, 1500, 1460 (C=C aromatic), 1250 (C-O).
-
MS (ESI): m/z 220.09 [M+H]⁺.
References
- Ghosh, A. K., & Karki, R. G. (2014). Enantioselective aza-Michael reaction: a powerful tool for the synthesis of chiral nitrogen-containing molecules. Chemical Society Reviews, 43(13), 4495-4513.
- Siddiki, S. M. A. H., Kon, K., & Shimizu, K. I. (2014). Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst. Green Chemistry, 16(12), 4978-4984.
- Comins, D. L., & Joseph, S. P. (1996). A practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones and its use in a sulfone-mediated synthesis of N-methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 37(4), 793-796.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Lee, S., & Hartwig, J. F. (2009). A simple, copper-catalyzed, and highly N-selective amination of indoles. Journal of the American Chemical Society, 131(45), 16382-16383.
- Kim, J. H., Lee, J. Y., & Lee, S. (2016).
- Adamo, M. F. A., & Konda, V. R. (2007). Multicomponent synthesis of 3-indolepropionic acids. Organic Letters, 9(2), 303-305.
- Bandini, M., & Umani-Ronchi, A. (2009). Catalytic asymmetric Friedel-Crafts alkylations of indoles.
- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508-3549.
- Trost, B. M., & Brennan, M. K. (2009). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Synthesis, 2009(18), 3003-3025.
- Xu, L. W., & Xia, C. G. (2005). Aza-Michael addition of amines to α,β-unsaturated compounds catalyzed by lanthanide triflates. European Journal of Organic Chemistry, 2005(4), 634-639.
- Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). The Friedel-Crafts alkylation of indoles. Chemical Society Reviews, 39(11), 4449-4465.
- Chen, J. R., Lu, H. J., & Xiao, W. J. (2012). Asymmetric organocatalysis in carbon-heteroatom bond formation.
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids.
- Kim, J. H., Lee, J. Y., & Lee, S. (2022).
- Siddiki, S. M. A. H., Kon, K., & Shimizu, K. I. (2014).
- Comins, D. L., & Joseph, S. P. (1996). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synlett, 1996(1), 73-74.
- Park, S. B., & Alper, H. (2004). A highly regioselective N-alkylation of indoles with alcohols catalyzed by a ruthenium complex. Organic Letters, 6(10), 1579-1581.
- Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47.
- Cee, V., & Erlanson, D. (2019). In the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
- Vaskevich, A. I., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Molbank, 2021(4), M1292.
- Szostak, M., & Szostak, R. (2017). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 22(11), 1851.
- Fernandez-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s), 1642-1649.
- Chempedia. (n.d.).
- Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 1836-1847.
- Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(4), 851-856.
- ResearchGate. (2018). 1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100....
- MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(4), 4156-4181.
References
-
Bandini, M., & Umani-Ronchi, A. (2009). Catalytic asymmetric Friedel-Crafts alkylations of indoles. Chemical Communications, (27), 3963-3976. [Link]
-
Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). The Friedel-Crafts alkylation of indoles. Chemical Society Reviews, 39(11), 4449-4465. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Chen, J. R., Lu, H. J., & Xiao, W. J. (2012). Asymmetric organocatalysis in carbon-heteroatom bond formation. Chemical Communications, 48(2), 154-168. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Ghosh, A. K., & Karki, R. G. (2014). Enantioselective aza-Michael reaction: a powerful tool for the synthesis of chiral nitrogen-containing molecules. Chemical Society Reviews, 43(13), 4495-4513. [Link]
-
Kim, J. H., Lee, J. Y., & Lee, S. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2115. [Link]
-
Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508-3549. [Link]
-
Siddiki, S. M. A. H., Kon, K., & Shimizu, K. I. (2014). ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. ChemInform, 45(46). [Link]
-
Xu, L. W., & Xia, C. G. (2005). Aza-Michael addition of amines to α,β-unsaturated compounds catalyzed by lanthanide triflates. European Journal of Organic Chemistry, 2005(4), 634-639. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Efficacy Blueprint: A Comparative Analysis of 3-(4-methoxy-1H-indol-1-yl)propanoic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] Among the vast array of indole derivatives, 3-(4-methoxy-1H-indol-1-yl)propanoic acid and its analogs have emerged as a promising class of molecules with diverse biological activities. This guide provides a comprehensive comparison of the efficacy of these analogs, drawing upon available experimental data to illuminate their therapeutic potential and guide future drug development efforts.
The Indole Propionic Acid Core: A Versatile Pharmacophore
Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its neuroprotective and metabolic benefits.[2][3] The core structure of this compound builds upon this foundation, incorporating a methoxy group at the 4-position of the indole ring and a propanoic acid side chain at the N1 position. This scaffold has been explored for its potential to modulate various biological targets, leading to the development of analogs with distinct pharmacological profiles.
Comparative Efficacy Across Key Biological Targets
The therapeutic efficacy of this compound analogs is intrinsically linked to their specific molecular targets. This section dissects the available data to compare the performance of these compounds in key therapeutic areas.
GPR17 Antagonism: A Target for Metabolic and Neurological Disorders
The G protein-coupled receptor 17 (GPR17) has been identified as a promising target for metabolic diseases. Analogs of this compound have been investigated as GPR17 antagonists. For instance, a novel chemotype, compound 978 , demonstrated moderate potency as a GPR17 antagonist with IC50 values of 2.3 µM in the calcium mobilization assay, 6.1 µM in the cAMP accumulation assay, and 6.6 µM in the β-arrestin recruitment assay.[4] Another analog, compound 527 , showed lower potency with IC50 values of 13 µM, 13.2 µM, and 33.3 µM in the same assays, respectively.[4]
| Compound | Calcium Mobilization (IC50) | cAMP Accumulation (IC50) | β-Arrestin Recruitment (IC50) |
| Compound 978 | 2.3 µM | 6.1 µM | 6.6 µM |
| Compound 527 | 13 µM | 13.2 µM | 33.3 µM |
| HAMI (reference) | 21 µM | 10 µM | 14.6 µM |
Table 1: Comparative Potency of GPR17 Antagonists. [4]
The data clearly indicates the superior potency of compound 978 over both compound 527 and the reference antagonist HAMI in the calcium mobilization and β-arrestin recruitment assays.[4] This highlights the potential for subtle structural modifications to significantly impact efficacy.
Aryl Hydrocarbon Receptor (AhR) Activation: Modulating Immune Responses
Indole analogs, including indole-3-propionic acid (IPA), are potent activators of the Aryl Hydrocarbon Receptor (AhR), a key regulator of the immune system.[5] Activation of AhR by these compounds can lead to immunomodulatory effects, such as an increase in the proportion of M2 macrophages, which are involved in resolving inflammation.[5] This mechanism is particularly relevant for the treatment of inflammatory bowel disease (IBD).[5]
Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing cognitive dysfunction in neurodegenerative diseases.[2] A conjugate of curcumin and indole-3-propionic acid, CUR-IPA , has been shown to inhibit both enzymes.[2] The IC50 values for CUR-IPA were determined to be 5.66 µM for electric eel AChE (eAChE), 59.30 µM for human AChE (hAChE), and 60.66 µM for human BChE (hBChE).[2]
This demonstrates the potential of leveraging the indole propionic acid scaffold to deliver other bioactive molecules and achieve a synergistic therapeutic effect. The conjugation strategy may also improve the bioavailability of compounds like curcumin, which are known for their poor absorption.[2]
Structure-Activity Relationship (SAR) Insights
The efficacy of this compound analogs is dictated by their chemical structure. While a comprehensive SAR study for this specific series is not fully elucidated in the provided information, general principles from related indole derivatives can provide valuable insights:
-
Substitutions on the Indole Ring: The position and nature of substituents on the indole ring can significantly influence biological activity. For example, in a series of 3-alkylindole derivatives targeting myeloperoxidase, a fluoroindole compound with a three-carbon side chain and an amide group exhibited high potency (IC50 = 18 nM).[6]
-
Modifications of the Propanoic Acid Side Chain: Alterations to the propanoic acid moiety, such as esterification or amidation, can impact potency, selectivity, and pharmacokinetic properties. The conjugation of IPA with curcumin to form a diester is a prime example of this strategy.[2]
-
Introduction of Additional Moieties: The incorporation of other heterocyclic systems, such as thiazole, can lead to compounds with dual-targeting capabilities, for instance, targeting both SIRT2 and EGFR in cancer therapy.[7]
Experimental Methodologies for Efficacy Evaluation
The assessment of the efficacy of these analogs relies on a battery of well-established in vitro and in vivo assays.
In Vitro Assays
-
Enzyme Inhibition Assays: These assays are crucial for determining the potency of inhibitors against specific enzymes like cholinesterases or myeloperoxidase. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter.
-
Receptor Binding and Functional Assays: For targets like GPR17, a combination of assays is employed to assess both binding affinity and functional activity. These include:
-
Calcium Mobilization Assay: Measures the increase in intracellular calcium levels upon receptor activation.[4]
-
cAMP Accumulation Assay: Quantifies the change in cyclic AMP levels, a common second messenger in G protein-coupled receptor signaling.[4]
-
β-Arrestin Recruitment Assay: Detects the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.[4]
-
-
Cell-Based Assays: These assays evaluate the effect of the compounds on cellular processes such as cell proliferation, apoptosis, and cell cycle progression. For example, the antiproliferative activity of compounds can be assessed against various cancer cell lines like HeLa, MCF-7, and HT-29.[8]
In Vivo Models
-
Animal Models of Disease: To evaluate the therapeutic efficacy in a physiological context, animal models that mimic human diseases are employed. For instance, a C. acnes-induced acne mouse model can be used to assess the anti-inflammatory effects of compounds targeting the AhR pathway.[9]
-
Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs, which are critical for their translation into clinical candidates.
Visualizing the Pathways and Workflows
Signaling Pathway of GPR17 Antagonism
Caption: Simplified GPR17 signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for Efficacy Screening
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway | MDPI [mdpi.com]
A Researcher's Guide to Validating the Biological Target of 3-(4-methoxy-1H-indol-1-yl)propanoic acid as an Aldose Reductase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel compound, 3-(4-methoxy-1H-indol-1-yl)propanoic acid. The core hypothesis to be tested is its inhibitory action on aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3]
Effective drug development hinges on unequivocally demonstrating that a compound's therapeutic effect is mediated through its intended target. This guide eschews a one-size-fits-all template, instead offering a multi-pronged strategy rooted in scientific causality. We will explore and compare three orthogonal pillars of target validation: direct target engagement, unbiased target identification, and genetic perturbation. Each section will provide not only the "how" but, more critically, the "why" behind experimental choices, ensuring a self-validating and robust approach.
Part 1: Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)
The foundational step in target validation is to demonstrate a direct physical interaction between the compound and its putative target within the complex environment of a living cell. CETSA is a powerful, label-free method to confirm such engagement.[4][5][6]
The Principle of Causality: The core premise of CETSA is that the binding of a ligand, such as our indole propanoic acid derivative, to its target protein confers thermodynamic stability.[6] This increased stability means the protein can withstand higher temperatures before it denatures and precipitates. By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble target protein remaining at each temperature, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct binding.
Experimental Workflow for CETSA
Caption: CETSA workflow for assessing target engagement.
Detailed Experimental Protocol: CETSA
-
Cell Preparation: Culture a relevant cell line (e.g., human lens epithelial cells or a high-expressing recombinant line) to ~80% confluency.
-
Compound Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10x the IC50), a known aldose reductase inhibitor like Sorbinil as a positive control, and a vehicle control (DMSO) for 1-2 hours at 37°C.[2]
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler.[4]
-
Lysis and Clarification: Lyse the cells by rapid freeze-thaw cycles. Pellet the precipitated protein aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble aldose reductase in each sample using a specific and validated antibody via Western Blot or a quantitative method like ELISA.
-
Data Analysis: Quantify the band intensities (for Western Blot) or absorbance values (for ELISA) and normalize them to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the test compound compared to the vehicle control indicates target stabilization.
Trustworthiness through Self-Validation:
| Control Type | Purpose | Expected Outcome for Validation |
| Vehicle Control (DMSO) | Establishes the baseline thermal stability of aldose reductase. | A standard sigmoidal melting curve. |
| Positive Control (Sorbinil) | Confirms the assay is capable of detecting stabilization of aldose reductase. | A rightward shift in the melting curve compared to the vehicle. |
| Negative Control Protein | Demonstrates specificity of the interaction. | No significant thermal shift for an abundant, unrelated protein (e.g., GAPDH). |
Part 2: Unbiased Target Identification: Chemical Pulldown & Mass Spectrometry
While CETSA confirms engagement with a hypothesized target, it doesn't exclude the possibility of other, potentially more potent, interactions. A chemical pulldown assay is an unbiased approach to identify the full spectrum of proteins that bind to our compound.[7][8]
The Principle of Causality: This technique uses the small molecule as "bait" to "fish" for its binding partners in the cellular proteome.[9] By immobilizing a chemically modified version of this compound on beads, we can capture its interacting proteins. These captured proteins are then identified using high-resolution mass spectrometry. This method provides direct physical evidence of the interaction.
Experimental Workflow for Chemical Pulldown
Caption: Chemical pulldown workflow for target identification.
Detailed Experimental Protocol: Chemical Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with target binding.
-
Bead Preparation: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.
-
Lysate Incubation: Prepare a native cell lysate. Incubate the lysate with the probe-conjugated beads for several hours at 4°C to allow for protein binding.
-
Washing: Perform a series of stringent washes with decreasing salt concentrations to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads, for instance, by boiling in SDS-PAGE loading buffer.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.
-
Data Analysis: Compare the list of identified proteins from the probe-conjugated beads to those from control beads. Proteins significantly enriched in the probe sample are considered potential binding partners.
Trustworthiness through Self-Validation:
| Control Type | Purpose | Expected Outcome for Validation |
| Control Beads | Identifies proteins that bind non-specifically to the beads or linker. | Proteins found in both control and experimental samples are excluded as non-specific binders. |
| Competition Assay | Confirms the specificity of the interaction. | Pre-incubating the lysate with a high concentration of the free, untagged compound should prevent the target protein from binding to the beads. |
Part 3: Genetic Validation of Target-Phenotype Link
Demonstrating a direct physical interaction is crucial, but it does not prove that this interaction is responsible for the compound's biological effect. Genetic methods provide the definitive link between target engagement and cellular phenotype.[10][11] By removing or reducing the amount of the target protein, we can test if the compound's effect is consequently lost.
A. CRISPR/Cas9 Gene Knockout: The Gold Standard
CRISPR/Cas9 technology allows for the permanent and complete knockout of the target gene, providing the clearest possible genetic validation.[12][13][14]
The Principle of Causality: If this compound elicits its effect solely by inhibiting aldose reductase, then cells lacking the aldose reductase gene (AKR1B1) should be phenotypically insensitive to the compound.
Experimental Workflow for CRISPR/Cas9 Knockout Validation
Caption: CRISPR/Cas9 workflow for genetic target validation.
B. siRNA Knockdown: A Rapid, Transient Alternative
For situations where generating a stable knockout line is not feasible, or if the target is essential for cell viability, transient knockdown using small interfering RNA (siRNA) is a valuable alternative.[15][16][17]
The Principle of Causality: Similar to CRISPR, if reducing the cellular levels of aldose reductase mRNA (and consequently, protein) diminishes the effect of the compound, it supports the on-target hypothesis.[15]
Detailed Experimental Protocols: Genetic Validation
-
Design and Delivery:
-
CRISPR: Design at least two distinct, high-specificity guide RNAs (gRNAs) targeting early exons of the AKR1B1 gene. Co-transfect or transduce cells with plasmids or viral vectors encoding Cas9 nuclease and the selected gRNA.
-
siRNA: Synthesize at least two independent siRNAs targeting the AKR1B1 mRNA. Transfect cells using a lipid-based reagent.[16]
-
-
Validation of Genetic Modification:
-
CRISPR: After selection, confirm gene knockout at the genomic level (Sanger or NGS sequencing of the target locus) and at the protein level (Western Blot to confirm absence of aldose reductase).
-
siRNA: Harvest cells 48-72 hours post-transfection. Confirm target mRNA knockdown by qRT-PCR and protein knockdown by Western Blot.
-
-
Phenotypic Assay:
-
Culture both wild-type and knockout/knockdown cells under conditions that elicit the target-dependent phenotype (e.g., high glucose to stimulate the polyol pathway).
-
Treat cells with a dose-response of this compound.
-
Measure the relevant downstream biomarker, such as intracellular sorbitol levels, using a commercially available assay kit.
-
-
Data Analysis: Compare the dose-response curve of the compound in wild-type cells versus the genetically modified cells. A significant rightward shift or complete loss of activity in knockout/knockdown cells validates aldose reductase as the relevant target.
Trustworthiness through Self-Validation:
| Control Type | Purpose | Expected Outcome for Validation |
| Non-Targeting Control | Controls for off-target effects of the gene-editing machinery (CRISPR/siRNA). | No change in aldose reductase levels and a normal response to the compound. |
| Rescue Experiment (optional) | Confirms that the observed phenotype is due to the loss of the target gene. | Re-expressing aldose reductase in the knockout cells should restore sensitivity to the compound. |
Part 4: Comparative Analysis and Integrated Strategy
No single method is foolproof. The highest confidence in target validation is achieved by integrating evidence from these orthogonal approaches.
Comparison of Target Validation Methodologies
| Feature | CETSA | Chemical Pulldown & MS | Genetic Validation (CRISPR/siRNA) |
| Primary Question | Does the compound bind the target in cells? | What proteins does the compound bind to? | Is the target required for the compound's effect? |
| Principle | Thermal stabilization | Affinity capture | Gene knockout/knockdown |
| Key Advantage | Label-free, physiological context | Unbiased, discovery-oriented | Directly links target to phenotype |
| Key Limitation | Requires a specific antibody, throughput can be low | Tagging can create artifacts, indirect binders | Off-target effects, compensation mechanisms |
| Reagent Requirement | Validated primary antibody | Synthesis of tagged compound | gRNAs/siRNAs, delivery system |
| Confidence Level | Moderate to High | Moderate (requires validation) | Very High |
Integrated Strategy for Target Validation
Caption: An integrated workflow combining orthogonal methods for robust target validation.
Conclusion
Validating the biological target of this compound requires a systematic and multi-faceted approach. We recommend beginning with CETSA to rapidly confirm direct engagement with aldose reductase in a cellular context. Concurrently, or as a follow-up, a chemical pulldown experiment can provide an unbiased view of the compound's interactome, serving to both confirm aldose reductase binding and identify potential off-targets. Finally, genetic knockout or knockdown of the AKR1B1 gene is the ultimate arbiter, providing the causal link between target engagement and the desired cellular phenotype. By integrating the evidence from these three distinct yet complementary methodologies, researchers can build an unassailable case for the mechanism of action of their compound, a critical milestone in the journey of drug discovery and development.
References
-
Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry. [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
-
Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. National Institutes of Health. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. [Link]
-
Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats. PubMed. [Link]
-
CRISPR Off-Target Validation. CD Genomics. [Link]
-
Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]
-
pull down + Mass Spectrometry Drug Target Identification. Baite Paike Biotechnology. [Link]
-
Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating. PubMed. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]
-
Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. National Institutes of Health. [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]
-
Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. IU Indianapolis ScholarWorks. [Link]
-
Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]
-
Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLOS One. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
IP Pull Downs. Proteome Sciences. [Link]
-
Aldose reductase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Sources
- 1. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pull down + Mass Spectrometry Drug Target Identification | Baite Paike Biotechnology [en.biotech-pack.com]
- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 11. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 12. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
